3,6-Difluorophthalic anhydride

Descripción

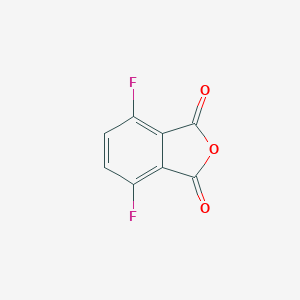

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,7-difluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRPSLTCCWJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)OC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333606 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-40-4 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluorophthalic Anhydride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,6-difluorophthalic anhydride. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Chemical Structure and Identification

This compound, with the chemical formula C₈H₂F₂O₃, is a fluorinated derivative of phthalic anhydride. The molecule consists of a benzene ring fused to a five-membered anhydride ring, with fluorine atoms substituted at the 3 and 6 positions of the aromatic ring.

Systematic Name: 4,7-Difluoro-2-benzofuran-1,3-dione

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. It is sensitive to moisture and should be stored in a dry, inert atmosphere. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 652-40-4 | |

| Molecular Formula | C₈H₂F₂O₃ | |

| Molecular Weight | 184.10 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 218-221 °C | |

| Boiling Point | 315.7 °C (Predicted) | |

| Density | 1.658 g/cm³ | |

| Solubility | Sparingly soluble in water. Soluble in acetonitrile and DMSO. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~7.8 | (t) | Aromatic C-H | |

| ¹⁹F NMR | ~ -115 | (m) | Aromatic C-F |

Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1850-1800 | Strong | Asymmetric C=O stretching (anhydride) |

| 1780-1740 | Strong | Symmetric C=O stretching (anhydride) |

| 1300-1200 | Strong | C-O-C stretching (anhydride) |

| 1200-1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of CO and CO₂ from the anhydride ring. A common fragment for phthalate-containing structures is observed at m/z 121.0295, corresponding to the deprotonated benzoate ion.

Synthesis and Reactivity

Synthesis

A common synthetic route to phthalic anhydrides involves the dehydration of the corresponding phthalic acid. Therefore, this compound can be prepared from 3,6-difluorophthalic acid. The diacid can be synthesized through the oxidation of 3,6-difluoro-o-xylene. The subsequent dehydration is typically achieved by heating with a dehydrating agent such as acetic anhydride.

Experimental Protocol: Dehydration of 3,6-Difluorophthalic Acid

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,6-difluorophthalic acid.

-

Add an excess of acetic anhydride (e.g., 2-3 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or other suitable methods).

-

Allow the reaction mixture to cool to room temperature.

-

The product, this compound, will crystallize out of the solution.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, dry ether to remove residual acetic acid and anhydride.

-

Dry the product under vacuum to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity

The anhydride ring of this compound is susceptible to nucleophilic attack. It readily reacts with amines, alcohols, and other nucleophiles to open the ring and form derivatives of 3,6-difluorophthalic acid. This reactivity is fundamental to its use in polymerization and as a building block in organic synthesis.

Applications

Polymer Chemistry

The primary application of this compound is as a monomer in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts desirable properties such as increased thermal stability, improved solubility in organic solvents, lower dielectric constant, and enhanced optical transparency.

Experimental Protocol: Synthesis of a Polyimide from this compound and an Aromatic Diamine

-

In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc).

-

Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature.

-

Continue stirring under a nitrogen atmosphere for 12-24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase as the polymerization proceeds.

-

The poly(amic acid) solution can then be cast into a film or used for other applications.

-

Thermal or chemical imidization is then carried out to convert the poly(amic acid) to the final polyimide.

-

Thermal Imidization: The poly(amic acid) film is heated in a stepwise manner to temperatures typically ranging from 100 °C to 300 °C to drive off the solvent and facilitate cyclodehydration.

-

Chemical Imidization: A dehydrating agent (e.g., a mixture of acetic anhydride and pyridine) is added to the poly(amic acid) solution at room temperature to effect the cyclization.

-

Physical properties of 3,6-Difluorophthalic anhydride (e.g., melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,6-Difluorophthalic anhydride, a key building block in the synthesis of advanced polymers and specialty chemicals. The information presented is intended to support research and development activities in materials science and drug discovery.

Core Physical Properties

This compound is a white to pale yellow crystalline solid or powder.[1] Its fundamental physical characteristics are crucial for its application in various synthetic processes.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 218-221 °C | [2][3] |

| Boiling Point | 315.7 °C | |

| Density | 1.658 g/cm³ | |

| Molecular Weight | 184.10 g/mol | [2][4][5] |

| Molecular Formula | C₈H₂F₂O₃ | [2][4] |

| Solubility | Sparingly soluble in water | [6] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard laboratory procedures for analogous compounds, such as other phthalic anhydrides, provide a reliable framework.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and is typically determined using a melting point apparatus.

General Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of temperature increase (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the point at which the entire sample has melted into a clear liquid. For pure this compound, this range is expected to be narrow, falling within 218-221 °C.[1][2][3]

Synthesis and Purification Workflow

This compound is a valuable monomer in the synthesis of high-performance polymers, such as polyimides, due to the thermal stability and chemical resistance conferred by the fluorine atoms.[2][3] The general workflow for the synthesis of a phthalic anhydride derivative, such as this compound, typically involves the dehydration of the corresponding dicarboxylic acid.

References

Spectroscopic Profile of 3,6-Difluorophthalic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,6-difluorophthalic anhydride (CAS No. 652-40-4), a crucial building block in the synthesis of advanced polymers and specialty chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a foundational resource for the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | (t) | 8.9 | H-4, H-5 |

Note: The two aromatic protons are chemically equivalent, resulting in a single triplet signal due to coupling with the two adjacent fluorine atoms.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 164.5 (dd, J=17.0, 3.0 Hz) | C-3, C-6 |

| 158.0 (t, J=3.0 Hz) | C-1, C-2 |

| 120.0 (dd, J=25.0, 4.0 Hz) | C-4, C-5 |

Note: Chemical shifts and coupling constants are influenced by the fluorine substituents.

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| -111.5 | F-3, F-6 |

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1860 | Strong | Asymmetric C=O Stretch |

| 1790 | Strong | Symmetric C=O Stretch |

| 1620 | Medium | Aromatic C=C Stretch |

| 1280 | Strong | C-O-C Stretch |

| 1080 | Strong | C-F Stretch |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ (Molecular Ion) |

| 156 | 40 | [M-CO]⁺ |

| 130 | 35 | [M-2CO]⁺ |

| 111 | 20 | [C₆H₂F₂O]⁺ |

| 82 | 15 | [C₅H₂F]⁺ |

Experimental Protocols

The spectroscopic data presented was obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹. The presented data represents the key absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was obtained using a GC-MS system. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The characterization of a chemical compound like this compound follows a logical workflow that integrates various spectroscopic techniques to elucidate its structure.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to the Synthesis of 3,6-Difluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3,6-difluorophthalic anhydride, a valuable building block in the development of advanced polymers, pharmaceuticals, and specialty chemicals. The document outlines the key synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₈H₂F₂O₃, is an aromatic anhydride characterized by the presence of two fluorine atoms on the benzene ring.[1] This substitution significantly influences the molecule's reactivity and the properties of its derivatives. It is primarily utilized in the synthesis of high-performance polyimides, which exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace, electronics, and coatings.[2] Furthermore, the introduction of fluorine atoms can enhance the pharmacological properties of drug candidates.

Core Synthesis Pathway: A Two-Step Approach

The most viable and commonly referenced synthetic route to this compound involves a two-step process:

-

Synthesis of 3,6-Difluorophthalic Acid: This intermediate is typically prepared from 3,6-diaminophthalic acid via a diazotization-fluorination reaction, commonly known as the Balz-Schiemann reaction.

-

Dehydration of 3,6-Difluorophthalic Acid: The resulting dicarboxylic acid is then subjected to dehydration to form the cyclic anhydride.

This guide will provide a detailed examination of each of these steps.

Step 1: Synthesis of 3,6-Difluorophthalic Acid via Diazotization-Fluorination

The introduction of fluorine atoms onto the aromatic ring is achieved through the Balz-Schiemann reaction, a well-established method for the conversion of aromatic amines to aryl fluorides.[3][4] This reaction proceeds through the formation of a diazonium salt intermediate, which is then thermally decomposed in the presence of a fluoride source.

Reaction Scheme:

Figure 1: Balz-Schiemann reaction for 3,6-difluorophthalic acid.

Experimental Protocol: Synthesis of 3,6-Difluorophthalic Acid

This protocol is a generalized procedure based on established methodologies for the Balz-Schiemann reaction.[5] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

-

3,6-Diaminophthalic Acid

-

Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Inert, high-boiling point solvent (e.g., hexane, chlorobenzene)

-

Ice

-

Ethanol (cold)

-

Water (cold)

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, suspend 3,6-diaminophthalic acid in an aqueous solution of tetrafluoroboric acid at 0°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature between 0-5°C with vigorous stirring.

-

Continue stirring at this temperature for 1 hour after the addition is complete to ensure full formation of the bis(diazonium) tetrafluoroborate salt.

-

Collect the precipitated diazonium salt by filtration.

-

Wash the precipitate with cold water, followed by cold ethanol, to remove impurities.

-

-

Fluorination (Thermal Decomposition):

-

Caution: Diazonium salts can be explosive when dry. Handle with extreme care and appropriate safety measures.

-

Suspend the moist diazonium tetrafluoroborate salt in an inert, high-boiling point solvent.

-

Gently heat the suspension to the decomposition temperature of the salt (typically between 60-140°C). Nitrogen gas will evolve.

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Isolate the crude 3,6-difluorophthalic acid by filtration.

-

Purify the product by recrystallization from a suitable solvent.

-

Step 2: Dehydration of 3,6-Difluorophthalic Acid

The final step in the synthesis is the conversion of 3,6-difluorophthalic acid to its corresponding anhydride. This is a cyclization reaction involving the removal of a water molecule.

Reaction Scheme:

Figure 2: Dehydration of 3,6-difluorophthalic acid.

Experimental Protocol: Dehydration of 3,6-Difluorophthalic Acid

This protocol describes a general method for the dehydration of a dicarboxylic acid to its anhydride.[6]

Materials:

-

3,6-Difluorophthalic Acid

-

Acetic anhydride (optional, as a dehydrating agent)

-

High-boiling point inert solvent (e.g., xylene, optional for azeotropic removal of water)

Procedure:

-

Thermal Dehydration (Method A):

-

Place the purified 3,6-difluorophthalic acid in a flask equipped with a distillation apparatus.

-

Heat the acid above its melting point. The dehydration reaction will occur, and water will distill off.

-

Continue heating until the evolution of water ceases.

-

The molten this compound can be purified by distillation or sublimation under reduced pressure.

-

-

Dehydration using Acetic Anhydride (Method B):

-

Reflux the 3,6-difluorophthalic acid in an excess of acetic anhydride for several hours.

-

After the reaction is complete, distill off the excess acetic anhydride and acetic acid formed.

-

The resulting this compound can be purified by recrystallization or sublimation.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary significantly depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Melting Point (°C) |

| 1. Diazotization-Fluorination | 3,6-Diaminophthalic Acid | 3,6-Difluorophthalic Acid | 60-80 | - |

| 2. Dehydration | 3,6-Difluorophthalic Acid | This compound | >90 | 218-221[2] |

Logical Workflow of the Synthesis

The entire synthesis process can be visualized as a sequential workflow.

Figure 3: Overall synthesis workflow.

Conclusion

This technical guide has detailed a primary two-step synthesis pathway for this compound, commencing with the diazotization-fluorination of 3,6-diaminophthalic acid to yield 3,6-difluorophthalic acid, followed by its dehydration. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the successful synthesis of this important fluorinated building block. Adherence to strict safety protocols, particularly when handling diazonium salts, is paramount throughout the synthesis.

References

The Strategic Integration of 3,6-Difluorophthalic Anhydride in Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – The versatile fluorinated building block, 3,6-difluorophthalic anhydride, is carving a significant niche in medicinal chemistry, primarily as a key precursor for a new generation of potent Cereblon (CRBN) E3 ligase modulators. These compounds, analogues of thalidomide, lenalidomide, and pomalidomide, are at the forefront of targeted protein degradation, a revolutionary therapeutic modality in oncology and immunology. This technical guide elucidates the core applications of this compound, detailing its role in the synthesis of bioactive molecules, their mechanism of action, and relevant experimental protocols.

Introduction: The Advantage of Fluorination

This compound serves as a crucial starting material for the synthesis of molecules containing a 4,7-difluorophthalimide moiety. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. In the context of Cereblon modulators, fluorination of the phthalimide ring has been shown to correlate with increased binding affinity to the Cereblon protein and enhanced antiangiogenic properties.[1]

Core Application: Synthesis of Fluorinated Cereblon E3 Ligase Modulators

The primary application of this compound in medicinal chemistry is in the synthesis of fluorinated analogues of immunomodulatory imide drugs (IMiDs). These molecules are renowned for their potent anti-cancer and anti-inflammatory activities. The general synthesis involves the condensation of this compound with 3-aminopiperidine-2,6-dione or its derivatives.

Reaction Workflow:

Caption: General synthesis of a fluorinated thalidomide analogue.

Experimental Protocol: Synthesis of 4,7-difluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

A general procedure for the synthesis of fluorinated thalidomide analogues involves the reaction of this compound with 3-aminopiperidine-2,6-dione hydrochloride.

Materials:

-

This compound

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Triethylamine (if using the hydrochloride salt and a non-acidic solvent)

Procedure:

-

A mixture of this compound and 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent (e.g., glacial acetic acid or DMF) is prepared. If DMF is used, a base such as triethylamine is typically added to neutralize the hydrochloride salt.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried under vacuum to yield the desired 4,7-difluoro-thalidomide analogue.

Mechanism of Action: Modulating the Ubiquitin-Proteasome System

Fluorinated thalidomide analogues synthesized from this compound function as molecular glues, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).

Signaling Pathway:

References

A Technical Guide to the Safe Handling, and Storage of 3,6-Difluorophthalic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and storage precautions for 3,6-Difluorophthalic Anhydride. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding for professionals working with this chemical.

Chemical Identification and Properties

This compound is a fluorinated organic compound used as a building block in the synthesis of advanced polymers and specialty chemicals.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| Chemical Name | This compound | [3][4] |

| Synonyms | 4,7-Difluoro-1,3-isobenzofurandione, 4,7-Difluoroisobenzofuran-1,3-dione | |

| CAS Number | 652-40-4 | [1][3][4] |

| Molecular Formula | C₈H₂F₂O₃ | [1][3] |

| Molecular Weight | 184.10 g/mol | [1][3] |

| Appearance | White to pale yellow crystals or powder | [1] |

| Melting Point | 218-221 °C | [1] |

| Boiling Point | 315.7 °C | [1] |

| Density | 1.658 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] It is crucial to understand its potential effects to ensure safe handling.

-

Skin Irritation: Category 2

-

Serious Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

| Hazard Information | Details | Citations |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements (Selected) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][6] |

Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and consistent use of appropriate personal protective equipment are paramount to minimize exposure risks.

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Measures should be taken to avoid the formation and spread of dust in the air.[7]

-

Avoid all direct contact with the substance.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Eye/Face Protection: Wear chemical safety goggles conforming to European Standard EN 166 or equivalent.[3] An eye wash station should be readily accessible.[7]

-

Skin Protection:

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] For large-scale operations, emergency situations, or where ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is necessary.[3][7]

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][7][8]

-

Containers: Keep containers tightly closed and store only in the original packaging.[7][8]

-

Moisture Sensitivity: The material is moisture-sensitive.[7] Storage under an inert atmosphere, such as argon, is recommended.[7]

-

Conditions to Avoid: Protect from heat, humidity, and moist air.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult or stops, provide artificial respiration.[3][4] Seek medical attention if symptoms develop or persist.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, consult a physician.[3][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][7] Seek immediate medical attention.[3]

-

Ingestion: Rinse the mouth with water and then drink plenty of water.[3][4] Do not induce vomiting.[4] Get medical attention if symptoms occur.[3]

The following flowchart details the immediate first aid steps for various exposure routes.

Firefighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4][7]

-

Hazardous Combustion Products: Combustion can produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][7]

-

Personal Precautions: Evacuate the area and prevent access to unauthorized personnel.[4][7] Wear the appropriate PPE as detailed in Section 3.2. Avoid creating dust.[4][7]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or rivers.[6][7]

-

Containment and Cleanup: Carefully transfer the spilled solid into a closable, labeled container for proper disposal.[7] For small spills, the material can be dampened with 60-70% methanol to reduce dust before being collected.[9]

Disposal Considerations

All waste material must be disposed of in accordance with national and local regulations.[8] Chemical waste should be kept in its original container and not mixed with other waste.[8] Uncleaned containers should be treated as hazardous waste.[8] Disposal should be handled by an approved waste disposal plant.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.be [fishersci.be]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. unavera.de [unavera.de]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to Fluorinated Phthalic Anhydrides: Synthesis, Properties, and Applications

Fluorinated phthalic anhydrides are a pivotal class of organic compounds utilized as monomers and intermediates in the development of high-performance materials and specialized chemical entities. The incorporation of fluorine atoms into the aromatic ring of the phthalic anhydride molecule imparts unique properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and modified reactivity. These characteristics make them highly valuable for researchers, scientists, and professionals in drug development and materials science, particularly for applications in advanced polymers, electronics, and specialty dyes.

This guide provides a comprehensive review of key fluorinated phthalic anhydrides, focusing on their synthesis, physicochemical properties, and significant applications. It includes detailed experimental protocols and quantitative data to serve as a practical resource for laboratory and development work.

3-Fluorophthalic Anhydride

3-Fluorophthalic anhydride is a key building block in organic synthesis, employed in the preparation of specialized polymers and as a starting reagent for polycyclic aromatic compounds.

Synthesis

A prevalent method for synthesizing 3-fluorophthalic anhydride is through a fluorodenitration reaction, where a nitro group is displaced by a fluoride ion. This is commonly achieved by heating 3-nitrophthalic anhydride with potassium fluoride.[1] The nitro group in the 3-position is activated towards nucleophilic substitution, allowing for a direct and efficient synthesis.[1][2]

References

Methodological & Application

Synthesis of High-Performance Polyimides Using 3,6-Difluorophthalic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing 3,6-difluorophthalic anhydride as a key monomer. The introduction of fluorine atoms into the polyimide backbone through this monomer is a strategic approach to enhance key polymer properties. These enhancements include improved thermal stability, superior mechanical strength, and desirable dielectric properties, making these polyimides attractive for a range of advanced applications.

Introduction to Fluorinated Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, excellent mechanical properties, and good dielectric characteristics.[1][2] The incorporation of fluorine-containing monomers, such as this compound, into the polymer structure can further augment these properties. The fluorine atoms impart unique characteristics to the resulting polyimides, including increased solubility, lower dielectric constants, and enhanced thermal stability. These materials are seeing growing use in demanding applications within the aerospace, electronics, and medical device industries.[1][3]

Key Advantages of Using this compound

The strategic placement of fluorine atoms on the phthalic anhydride ring in the 3 and 6 positions offers several advantages:

-

Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal resistance of the polymer.[3]

-

Improved Solubility: The presence of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents and facilitating processing.[2]

-

Lower Dielectric Constant: The electronegativity of fluorine atoms can reduce the polarizability of the polymer chains, resulting in a lower dielectric constant, which is crucial for microelectronics applications.[4]

-

High Glass Transition Temperature (Tg): The rigid aromatic structure of the monomer contributes to a high glass transition temperature, enabling the polyimide to maintain its mechanical properties at elevated temperatures.[3]

Data Presentation: Comparative Properties of High-Performance Polyimides

Due to the limited availability of a complete and specific dataset for polyimides derived from this compound in the reviewed literature, the following tables present a comparative summary of quantitative data for various high-performance fluorinated and aromatic polyimides. This data serves as a benchmark to illustrate the expected performance characteristics.

Table 1: Thermal Properties of Selected High-Performance Polyimides

| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, Td5%) (°C) | Reference |

| TPPI50 (TFMB-containing PI) | 402 | 563 | [3] |

| MDI-6FDA | 238 | 574 | [5] |

| PI Film (with Naphthalene Ring) | 381 | 569 | [4] |

| DPPD-based Polyimides | 273 - 306 | 478 - 504 | [6] |

Table 2: Mechanical Properties of Selected High-Performance Polyimides

| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| TPPI50 (TFMB-containing PI) | 232.73 | 5.53 | 26.26 | [3] |

| MDI-6FDA | 57 | - | 5 | [5] |

| PI Film (with Naphthalene Ring) | 96.41 | 2.45 | - | [4] |

| Pyridine-based Polyimides | 76.3 - 96.5 | 1.3 - 1.8 | 15.6 - 25.1 |

Table 3: Electrical Properties of Selected High-Performance Polyimides

| Polyimide System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |

| TPPI50 (TFMB-containing PI) | 2.312 | 0.00676 | [3] |

| PI Film (with Naphthalene Ring) | 2.82 | 0.0065 | [4] |

| Pyridine-based Polyimides | 3.04 - 3.51 | - |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of polyimides using this compound. These are generalized procedures based on common practices for the synthesis of fluorinated polyimides.

Protocol 1: Two-Step Synthesis of Poly(amic acid) and Polyimide

This is the most common method for synthesizing high-molecular-weight polyimides.

Materials:

-

This compound (DFPA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PDA))

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of this compound powder to the solution in small portions.

-

Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. The amount of acetic anhydride should be twice the molar amount of the repeating unit of the polymer.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

-

Collect the fibrous polyimide precipitate by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C for 24 hours.

-

dot

Caption: Workflow for the two-step synthesis of polyimides.

Protocol 2: Preparation of Polyimide Films

Materials:

-

Synthesized polyimide powder

-

N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Glass substrate

Procedure:

-

Dissolve the synthesized polyimide powder in a suitable solvent (e.g., DMF or NMP) to form a 10-15 wt% solution.

-

Filter the solution through a syringe filter (0.45 µm) to remove any impurities.

-

Cast the filtered solution onto a clean, dry glass substrate.

-

Place the cast film in a vacuum oven and cure using a stepwise heating program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour.

-

After cooling to room temperature, carefully peel the polyimide film from the glass substrate.

dot

Caption: General workflow for preparing polyimide films.

Protocol 3: Characterization Methods

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the polyimide.

-

Procedure: Record the FTIR spectrum of the polyimide film or powder. Look for characteristic absorption bands of the imide ring at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the amic acid peaks will also indicate complete imidization.

2. Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the polyimide.

-

Procedure: Heat a small sample of the polyimide film from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5%) is a key indicator of thermal stability.

3. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) of the polyimide.

-

Procedure: Heat a sample of the polyimide film under a nitrogen atmosphere, typically through a heat-cool-heat cycle, at a heating rate of 10-20 °C/min. The Tg is identified as a change in the baseline of the heat flow curve.

4. Mechanical Testing:

-

Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the polyimide film.

-

Procedure: Cut the polyimide film into dumbbell-shaped specimens according to ASTM D638. Perform tensile tests using a universal testing machine at a specified crosshead speed.

5. Dielectric Analysis:

-

Purpose: To measure the dielectric constant and dielectric loss of the polyimide film.

-

Procedure: Use a dielectric analyzer or an LCR meter with a parallel plate capacitor setup. Place a sample of the polyimide film between the electrodes and measure the capacitance and dissipation factor over a range of frequencies.

Signaling Pathways and Logical Relationships

The synthesis of high-performance polyimides from this compound involves a direct polycondensation reaction. The key relationship is the reaction between the anhydride and amine functional groups to form the poly(amic acid) intermediate, which is then cyclized to the final polyimide.

References

- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]

- 3. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]

- 4. ukm.my [ukm.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of 3,6-Difluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluorophthalic anhydride is a fluorinated aromatic anhydride monomer utilized in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts unique properties, including enhanced thermal stability, improved solubility in organic solvents, and modified dielectric characteristics. These attributes make polyimides derived from this compound promising candidates for applications in electronics, aerospace, and as advanced materials in drug delivery systems.

The most prevalent method for the synthesis of polyimides from this compound is a two-step polycondensation reaction. The initial step involves the formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide through a cyclodehydration process known as imidization.[1][2] This can be achieved through either thermal or chemical means.[1][3][4]

Polymer Synthesis Methodologies

The synthesis of polyimides from this compound typically follows a two-step process:

-

Poly(amic acid) Formation: An aromatic diamine is reacted with this compound in a polar aprotic solvent at ambient temperature. The nucleophilic attack of the amino group on the carbonyl carbon of the anhydride leads to the opening of the anhydride ring and the formation of a soluble poly(amic acid).[1][2]

-

Imidization: The poly(amic acid) is then converted to the final polyimide.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and subjected to a staged heating process, with temperatures typically ranging from 100°C to 350°C.[1][3]

-

Chemical Imidization: This method involves treating the poly(amic acid) with a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, at room temperature.[1][4] This is often preferred for producing polyimide powders.

-

For polyimides that are soluble in organic solvents at higher temperatures, a one-step high-temperature solution polycondensation can also be employed. This involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of a polyimide from this compound and an aromatic diamine, based on established procedures for analogous dianhydrides.[4]

Step 1: Poly(amic acid) Synthesis

-

Preparation: Into a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add a specific amount of the chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) and an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). The amount of solvent should be calculated to achieve the desired solid content.

-

Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.

-

Monomer Addition: To the clear diamine solution, add an equimolar amount of this compound in one portion.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).

Step 2: Chemical Imidization

-

Reagent Addition: To the viscous poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) with vigorous stirring.

-

Imidization Reaction: Allow the reaction to proceed at room temperature for 24 hours.

-

Precipitation: Pour the resulting polyimide solution into a large excess of a non-solvent, such as methanol or ethanol, to precipitate the polymer.

-

Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with the non-solvent, and then with water.

-

Drying: Dry the purified polyimide in a vacuum oven at a suitable temperature (e.g., 120°C) for 24 hours.

Data Presentation

Table 1: Representative Reactants and Conditions for Poly(amic acid) Synthesis

| Parameter | Value/Type | Notes |

| Dianhydride | This compound | Equimolar amount to diamine |

| Diamine | 4,4'-Oxydianiline (ODA) | Representative aromatic diamine |

| Solvent | N,N-Dimethylacetamide (DMAc) | Anhydrous |

| Solid Content | 15-25 wt% | Affects solution viscosity |

| Temperature | Room Temperature (25°C) | Controlled environment |

| Reaction Time | 24 hours | Under nitrogen atmosphere |

Table 2: Reagents for Chemical Imidization

| Reagent | Molar Ratio (relative to repeating unit) | Function |

| Acetic Anhydride | 10 | Dehydrating Agent |

| Pyridine | 8 | Catalyst |

Table 3: Typical Properties of Fluorinated Polyimides

| Property | Typical Range |

| Glass Transition Temperature (Tg) | 200 - 400 °C |

| Tensile Strength | 80 - 150 MPa |

| Elongation at Break | 5 - 15 % |

| Dielectric Constant (1 MHz) | 2.5 - 3.5 |

Mandatory Visualization

Caption: Step-by-step workflow for the two-step synthesis of polyimides.

Caption: Logical relationship from monomers to applications of fluorinated polyimides.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reaction of 3,6-Difluorophthalic Anhydride with Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental procedure of reacting 3,6-Difluorophthalic anhydride with aromatic diamines to synthesize fluorinated polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms into the polymer backbone, as is the case when using this compound, can further enhance these properties, leading to materials with low dielectric constants, high optical transparency, and improved solubility.

These characteristics make fluorinated polyimides highly desirable for applications in the aerospace, electronics, and medical device industries. This guide presents a generalized two-step methodology, which is the most common route for polyimide synthesis, involving the formation of a poly(amic acid) precursor followed by a cyclodehydration (imidization) step. Additionally, a one-step high-temperature polycondensation method is also described for the synthesis of soluble polyimides.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents and solvents. This compound is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation[1].

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles compliant with EN 166 standards are mandatory[1].

-

Hand Protection: Wear protective gloves[1].

-

Skin and Body Protection: A lab coat or long-sleeved clothing should be worn[1].

Handling:

-

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors[2].

-

Avoid direct contact with the substance[2].

-

Prevent the formation and spread of dust in the air[2].

Experimental Protocols

The synthesis of polyimides from this compound and an aromatic diamine can be achieved via two primary methods: a two-step process involving the formation and subsequent imidization of a poly(amic acid), or a one-step high-temperature polycondensation. The two-step method is generally preferred as it allows for the formation of a processable poly(amic acid) precursor.

Two-Step Poly(amic acid) Synthesis and Imidization

This is a widely practiced procedure for polyimide synthesis[3]. It involves the reaction of the dianhydride and diamine at ambient temperatures in a polar aprotic solvent to form a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization[3][4].

Materials:

-

This compound

-

Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (m-PDA))

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

For chemical imidization: Acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine)[3]

-

Methanol (for precipitation)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Drying tube

-

Addition funnel

-

Heating mantle with temperature controller

-

Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of the aromatic diamine.

-

Add anhydrous DMAc or NMP to the flask to achieve a solids content of 15-20 wt%[4].

-

Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved[4].

-

Gradually add an equimolar amount of this compound to the stirred solution in small portions to manage any exothermic reaction[4]. The electron-withdrawing nature of the fluorine atoms is expected to enhance the reactivity of the anhydride.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution[4]. The viscosity of the solution will increase as the polymerization progresses.

Step 2: Imidization (Choose one method)

-

A) Thermal Imidization:

-

Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Cast the solution into a uniform film using a doctor blade or casting knife.

-

Place the cast film in a vacuum or inert atmosphere oven and subject it to a staged thermal curing process. A typical heating schedule is:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After the thermal treatment, allow the oven to cool down slowly to room temperature[4].

-

Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film[4].

-

-

B) Chemical Imidization:

-

To the viscous poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (2-fold molar excess relative to the polymer repeating unit) and a catalyst like pyridine (2-fold molar excess) with vigorous stirring[5].

-

Continue stirring at room temperature for 24 hours[5].

-

The resulting polyimide will precipitate from the solution. The precipitate can be collected by filtration.

-

Wash the collected polymer thoroughly with methanol and dry in a vacuum oven at 150-200°C for 12 hours.

-

One-Step High-Temperature Solution Polycondensation

This method is suitable for polyimides that are soluble in the polymerization solvent at elevated temperatures[3]. The reaction is typically carried out in a high-boiling solvent, and the water generated during imidization is removed by azeotropic distillation[3][6].

Materials:

-

This compound

-

Aromatic diamine

-

High-boiling aprotic solvent (e.g., NMP, m-cresol)

-

Azeotroping agent (e.g., toluene or xylene)

-

Catalyst (e.g., isoquinoline)[6]

-

Methanol (for precipitation)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Dean-Stark trap with a condenser

-

Heating mantle with temperature controller

-

Vacuum oven

Procedure:

-

To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the aromatic diamine.

-

Add the high-boiling solvent (e.g., NMP) and the azeotroping agent (e.g., xylene).

-

Add a catalytic amount of isoquinoline[6].

-

Heat the reaction mixture to 160°C and maintain for 3 hours to remove the water of imidization as an azeotrope[6].

-

After the water has been removed, increase the temperature to distill off the xylene and continue the reaction at 190-200°C for several hours[6].

-

After cooling, precipitate the polymer solution by pouring it into a large volume of methanol with high-speed stirring[6].

-

Collect the polyimide powder by filtration, wash with methanol, and dry under vacuum[6].

Data Presentation

The following tables are templates for recording experimental data for the synthesis and characterization of polyimides derived from this compound and various aromatic diamines.

Table 1: Reaction Conditions for Polyimide Synthesis

| Entry | Aromatic Diamine | Dianhydride/Diamine Molar Ratio | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Imidization Method | Yield (%) |

| 1 | |||||||

| 2 | |||||||

| 3 |

Table 2: Properties of Synthesized Polyimides

| Entry | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |

| 1 | ||||||

| 2 | ||||||

| 3 |

Table 3: Solubility of Synthesized Polyimides

| Entry | NMP | DMAc | THF | Chloroform | Toluene |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| (+ soluble at room temperature, ± partially soluble or soluble on heating, - insoluble) |

Visualizations

Diagram 1: Two-Step Polyimide Synthesis Workflow

Caption: Workflow for the two-step synthesis of polyimides.

Diagram 2: Chemical Reaction Pathway

Caption: General reaction scheme for polyimide synthesis.

Diagram 3: Polymer Characterization Flow

Caption: Logical workflow for polymer characterization.

References

- 1. fishersci.be [fishersci.be]

- 2. unavera.de [unavera.de]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

Application Notes and Protocols for the Use of 3,6-Difluorophthalic Anhydride in High-Performance Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluorophthalic anhydride is a fluorinated aromatic monomer utilized in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and increased solubility, making these polymers suitable for demanding applications in the electronics, aerospace, and biomedical fields. Polyimides derived from this compound are particularly noted for their high glass transition temperatures (Tg), excellent thermal and oxidative stability, and robust mechanical properties. These characteristics make them ideal candidates for use as high-temperature adhesives, insulating materials for electronics, and advanced coatings.[1]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyimides using this compound as a key monomer.

Polymer Synthesis Methodologies

The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide through a cyclodehydration (imidization) process. This two-step approach allows for the convenient processing of the polymer in its soluble precursor stage to form films or coatings before being converted to the final, often intractable, high-performance polyimide.

Two-Step Synthesis via Poly(amic acid) Intermediate

Step 1: Poly(amic acid) Formation

In this step, an aromatic diamine is reacted with this compound in a polar aprotic solvent at ambient temperature. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the anhydride ring, leading to the ring opening and the formation of a soluble poly(amic acid).

Step 2: Imidization

The poly(amic acid) is then converted to the corresponding polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and subsequently heated in a programmed manner, typically with a final temperature exceeding 300°C, to induce cyclodehydration.

-

Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine, at or near room temperature.

Experimental Protocols

The following protocols provide a general framework for the synthesis of polyimides from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA). These can be adapted for other aromatic diamines to achieve a range of polymer properties.

Materials and Equipment

-

Monomers:

-

This compound (recrystallized and dried)

-

4,4'-Oxydianiline (ODA) (purified by sublimation)

-

-

Solvent:

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

-

Reagents for Chemical Imidization (Optional):

-

Acetic anhydride

-

Pyridine

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Vacuum oven

-

Protocol 1: Two-Step Synthesis with Thermal Imidization

1. Synthesis of Poly(amic acid) (PAA):

-

In a dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of 4,4'-oxydianiline in anhydrous DMAc with stirring until a clear solution is obtained.

-

Slowly add an equimolar amount of solid this compound to the diamine solution in portions.

-

Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.

2. Thermal Imidization:

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate.

-

Place the cast film in a vacuum oven and subject it to a staged heating program:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Protocol 2: Two-Step Synthesis with Chemical Imidization

1. Synthesis of Poly(amic acid) (PAA):

-

Follow the same procedure as in Protocol 1 for the synthesis of the poly(amic acid) solution.

2. Chemical Imidization:

-

To the poly(amic acid) solution, add a two-fold molar excess of acetic anhydride and pyridine (relative to the polymer repeating unit).

-

Stir the mixture at room temperature for 12 hours.

-

Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.

Polymer Characterization Data

The properties of polyimides derived from this compound can be tailored by the choice of the diamine co-monomer. The following tables summarize representative data for fluorinated polyimides, which can be used as a benchmark for comparison.

| Dianhydride | Diamine | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| 6FDA | TFMB | 337 | 459 | 105 | - | 2.2 |

| 6FDA/BPDA | ODA | 260-275 | >500 | - | - | 1.25-1.50 |

| TPPI50 | p-PDA | 402 | 563 | 232.73 | 26.26 | - |

Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; ODA = 4,4'-Oxydianiline; TFMB = 2,2'-Bis(trifluoromethyl)benzidine; p-PDA = p-Phenylenediamine; TPPI50 is an optimized fluorinated polyimide. Data is provided for comparative purposes.[2][3][4]

Visualizations

Polymer Synthesis Workflow

The general workflow for the two-step synthesis of polyimides from this compound and an aromatic diamine is illustrated below.

References

Application Notes: 3,6-Difluorophthalic Anhydride in Thermally Stable Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluorophthalic anhydride is a fluorinated aromatic anhydride monomer used in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties, including enhanced thermal stability, improved solubility, reduced dielectric constant, and increased resistance to oxidation and chemical attack. These characteristics make polyimides derived from this compound attractive materials for applications in demanding environments, such as in the aerospace, electronics, and medical industries.

Polyimides are generally synthesized through a two-step polycondensation reaction. The first step involves the reaction of a dianhydride, such as this compound, with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the characteristic imide ring structure. The choice of diamine and the imidization method can significantly influence the final properties of the polyimide.

Thermal Stability of Polyimides from this compound

The thermal stability of polyimides is a critical parameter for their application in high-temperature environments. Key metrics for thermal stability include the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which is the temperature at which the polymer begins to degrade.

The following table summarizes the thermal properties of various fluorinated polyimides synthesized from 6FDA and different diamines, which can serve as a reference for the expected performance of polyimides derived from this compound.

| Polyimide System (Dianhydride-Diamine) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |

| 6FDA - 4,4'-Oxydianiline (ODA) | >300 | >500 |

| 6FDA - 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (AHHFP) | >300 | >500 |

| 6FDA - Bis(trifluoromethyl)benzidine (TFDB) | >300 | >500 |

Note: This data is for polyimides derived from 6FDA and is intended to be illustrative of the thermal properties of fluorinated polyimides.

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides, which can be adapted for use with this compound.

Protocol 1: Two-Step Synthesis of Polyimide via Thermal Imidization

1. Synthesis of Poly(amic acid) (PAA)

-

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The concentration of the solution is typically 15-20 wt%.

-

Once the diamine is completely dissolved, slowly add an equimolar amount of this compound powder to the solution in small portions.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

2. Thermal Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.

-

Place the glass plate in a programmable oven and heat it according to a staged curing cycle. A typical cycle might be:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.

Protocol 2: Two-Step Synthesis of Polyimide via Chemical Imidization

1. Synthesis of Poly(amic acid) (PAA)

-

Follow the same procedure as described in Protocol 1 for the synthesis of the poly(amic acid) solution.

2. Chemical Imidization

-

To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine. Typically, a 2-4 fold molar excess of both reagents relative to the repeating unit of the polymer is used.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol or ethanol.

-

Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

Visualizations

Experimental Workflow for Polyimide Synthesis

Application Notes and Protocols: 3,6-Difluorophthalic Anhydride for Organic Electronic Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluorophthalic anhydride is a versatile fluorinated building block increasingly utilized in the synthesis of high-performance polymers for organic electronics. The incorporation of fluorine atoms into the phthalic anhydride moiety significantly influences the electronic properties of the resulting polymers, making them promising candidates for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and flexible electronic devices. The electron-withdrawing nature of the fluorine atoms lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport, a key characteristic for n-type organic semiconductors.[1][2]

These materials often exhibit excellent thermal stability, good mechanical properties, and enhanced solubility in organic solvents, which are crucial for solution-based processing of electronic devices.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative polyimide derived from this compound.

Key Applications in Organic Electronics

Polymers derived from this compound are primarily investigated as n-type semiconductors in OFETs. Their low-lying LUMO levels, facilitated by the fluorine substituents, make them suitable for electron transport.[1] The inherent properties of polyimides, such as high thermal stability and mechanical robustness, are advantageous for creating durable and flexible electronic devices.[6][7]

Table 1: Typical Properties of Polyimides Derived from Fluorinated Dianhydrides

| Property | Typical Value Range | Significance in Organic Electronics |

| Glass Transition Temperature (Tg) | 250 - 350 °C | High thermal stability for device operation and fabrication processes.[6][7] |

| HOMO Energy Level | -5.8 to -6.2 eV | Determines the energy barrier for hole injection and influences air stability.[8] |

| LUMO Energy Level | -3.6 to -4.0 eV | Crucial for efficient electron injection from electrodes.[1][8] |

| Electron Mobility (μe) | 10⁻³ to 10⁻¹ cm²/Vs | A key performance metric for n-type OFETs, indicating the efficiency of electron transport.[9][10] |

| On/Off Ratio (OFETs) | > 10⁵ | High ratio is essential for the switching function in transistors.[9] |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Enables solution-based processing for large-area and flexible electronics.[3][5] |

Experimental Protocols

The following protocols describe the synthesis of a polyimide from this compound and 4,4'-oxydianiline (ODA), a common diamine used in polyimide synthesis. This two-step process involves the formation of a poly(amic acid) (PAA) intermediate, followed by chemical or thermal imidization to yield the final polyimide.[3][5][6]

Materials and Methods

-

Monomers: this compound (DFPA), 4,4'-oxydianiline (ODA)

-

Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous

-

Chemical Imidization Agents: Acetic anhydride, Pyridine

-

Instrumentation: Magnetic stirrer, Nitrogen inlet/outlet, Three-neck flask, Dropping funnel, Ice bath, High-temperature oven or vacuum oven.

Protocol 1: Synthesis of Poly(amic acid) (PAA)

-

Preparation: Dry all glassware thoroughly. In a three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) in anhydrous N-methyl-2-pyrrolidone (NMP) to create a 10-15 wt% solution under a nitrogen atmosphere.

-

Reaction Initiation: Cool the diamine solution to 0-5 °C using an ice bath.

-

Monomer Addition: Slowly add an equimolar amount of this compound (DFPA) powder to the stirred solution in small portions over 1-2 hours. Ensure the temperature remains below 10 °C.

-

Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

Storage: The resulting viscous poly(amic acid) solution can be stored at low temperatures (e.g., in a refrigerator) before proceeding to the imidization step.

Protocol 2: Imidization to Polyimide

Method A: Thermal Imidization

-

Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film of uniform thickness.

-

Solvent Removal: Place the cast film in a low-temperature oven at 80-100 °C for 1-2 hours to slowly remove the NMP solvent.

-

Curing: Transfer the film to a high-temperature oven and cure under a nitrogen atmosphere using a step-wise heating program:

-

150 °C for 1 hour

-

200 °C for 1 hour

-

250 °C for 1 hour

-

300 °C for 1 hour

-

-

Cooling: Allow the oven to cool down slowly to room temperature to avoid thermal stress on the polyimide film.

-

Film Detachment: Carefully detach the resulting polyimide film from the glass substrate.

Method B: Chemical Imidization

-

Reagent Addition: To the poly(amic acid) solution at room temperature, add a mixture of acetic anhydride (2-4 molar equivalents with respect to the repeating unit) and pyridine (1-2 molar equivalents) as the dehydrating agent and catalyst, respectively.

-

Imidization Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Precipitation: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol or ethanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual reagents and solvent, and then dry it in a vacuum oven at 100-150 °C for 24 hours.

Data Presentation

The following table summarizes the expected performance characteristics of an n-type OFET fabricated using a polyimide derived from this compound. These values are representative of high-performance n-type polyimide-based transistors reported in the literature.[9][10]

Table 2: Representative Performance of an OFET with a this compound-Based Polyimide Active Layer

| Parameter | Value |

| Device Architecture | Top-gate, bottom-contact |

| Substrate | Si/SiO₂ |

| Gate Dielectric | SiO₂ |

| Source/Drain Electrodes | Au |

| Electron Mobility (μe) | ~ 0.1 cm²/Vs |

| Threshold Voltage (Vth) | 5 - 15 V |

| On/Off Current Ratio | > 10⁶ |

| Operating Environment | Measured in air |

Visualizations

Synthesis and Device Fabrication Workflow

The following diagram illustrates the overall workflow from monomer synthesis to the fabrication and characterization of an organic field-effect transistor.

Caption: Workflow for Polymer Synthesis and OFET Fabrication.

Relationship Between Molecular Structure and Device Performance

This diagram illustrates the logical relationship between the chemical structure of the this compound-based polymer and the resulting electronic properties and device performance.

Caption: Structure-Property-Performance Relationship.

References